molecular formula C20H15N3O2 B14152040 2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile CAS No. 861147-88-8

2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile

Cat. No.: B14152040
CAS No.: 861147-88-8
M. Wt: 329.4 g/mol
InChI Key: BLNGJDYGUUGBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile typically involves multi-step organic reactions. One common approach might include the condensation of a phenethylamine derivative with a methoxy-substituted indole-2,3-dione, followed by the introduction of a malononitrile group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amino derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile involves its interaction with specific molecular targets and pathways. These might include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxyindole-2-carboxylic acid: Studied for its potential therapeutic effects.

    Phenethylamine derivatives: Known for their psychoactive and stimulant effects.

Uniqueness

2-(5-Methoxy-2-oxo-1-phenethyl-1,2-dihydro-indol-3-ylidene)-malononitrile is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

861147-88-8

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[5-methoxy-2-oxo-1-(2-phenylethyl)indol-3-ylidene]propanedinitrile

InChI

InChI=1S/C20H15N3O2/c1-25-16-7-8-18-17(11-16)19(15(12-21)13-22)20(24)23(18)10-9-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3

InChI Key

BLNGJDYGUUGBOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2=C(C#N)C#N)CCC3=CC=CC=C3

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.